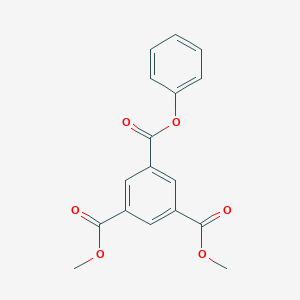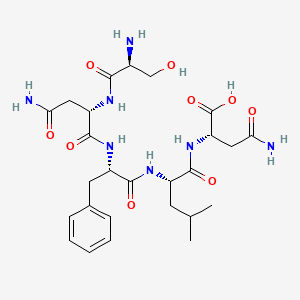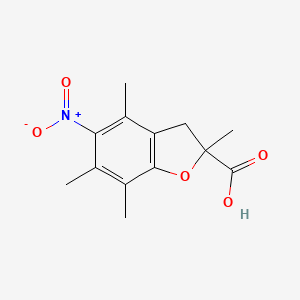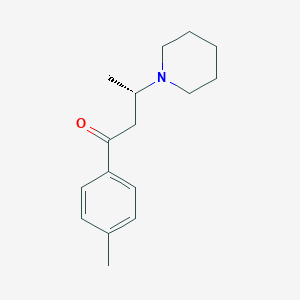
N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine is a synthetic peptide compound It is composed of a sequence of amino acids, including glycine, proline, leucine, and alanine, with a 4-hydroxybenzoyl group attached to the glycine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The 4-hydroxybenzoyl group is introduced through a coupling reaction with the glycine residue. The reaction conditions often involve the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. Purification steps such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
化学反応の分析
Types of Reactions
N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The 4-hydroxybenzoyl group can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the peptide bonds or the 4-hydroxybenzoyl group.
Substitution: The hydroxyl group on the benzoyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives of the 4-hydroxybenzoyl group.
Reduction: Reduced forms of the peptide or benzoyl group.
Substitution: Substituted benzoyl derivatives with various functional groups.
科学的研究の応用
N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用機序
The mechanism of action of N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-hydroxybenzoyl group can enhance binding affinity and specificity to these targets. The peptide sequence can mimic natural substrates or inhibitors, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor signaling by binding to receptor sites.
類似化合物との比較
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
Glycyl-L-prolyl-L-alanine: A simpler peptide with similar structural features.
N-(4-Hydroxybenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine: A stereoisomer with different biological activity.
Uniqueness
N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine is unique due to its specific amino acid sequence and the presence of the 4-hydroxybenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
817620-08-9 |
|---|---|
分子式 |
C23H32N4O7 |
分子量 |
476.5 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-[[(2S)-1-[2-[(4-hydroxybenzoyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H32N4O7/c1-13(2)11-17(21(31)25-14(3)23(33)34)26-22(32)18-5-4-10-27(18)19(29)12-24-20(30)15-6-8-16(28)9-7-15/h6-9,13-14,17-18,28H,4-5,10-12H2,1-3H3,(H,24,30)(H,25,31)(H,26,32)(H,33,34)/t14-,17-,18+/m1/s1 |
InChIキー |
IYVDNXXWGLCBQQ-OLMNPRSZSA-N |
異性体SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)O |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]-](/img/structure/B14221910.png)
![6,12-Dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14221913.png)
![Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-](/img/structure/B14221926.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)


![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)

![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)
